Product packaging for 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde(Cat. No.:CAS No. 866154-07-6)

6-(4-Fluorophenoxy)pyridine-3-carbaldehyde

Cat. No.: B2785469
CAS No.: 866154-07-6
M. Wt: 217.199
InChI Key: CXDXKVFZZZMJQB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)pyridine-3-carbaldehyde is a fluorinated pyridine derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a pyridine ring and a fluorophenoxy group, makes it a key intermediate for constructing more complex molecules aimed at biological screening. This compound is of significant interest in the exploration of novel bioactive molecules. Research into closely related 6-(4-fluorophenyl)pyridine-3-carboxaldehyde demonstrates that such scaffolds are incorporated into advanced intermediates for developing pyrazole oxime compounds . These derivatives have shown promising biological activities in research settings, including potent acaricidal activity against Tetranychus cinnabarinus and insecticidal activity against Oriental armyworm and Aphis medicaginis . Furthermore, some analogs exhibit excellent antiproliferative activities against human cancer cell lines, such as HepG2 (human hepatoma cells), with certain compounds demonstrating significantly better IC50 values than control substances like 5-fluorouracil . The presence of the fluorine atom and the pyridine ring is often associated with enhanced biological activity and improved physicochemical properties in agrochemical and pharmaceutical candidates . This product is intended for research purposes as a chemical precursor. Researchers can utilize its aldehyde functional group for further derivatization, enabling the construction of diverse compound libraries for biological evaluation. For Research Use Only (RUO). Not for diagnostic or therapeutic use, or administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8FNO2 B2785469 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde CAS No. 866154-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenoxy)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDXKVFZZZMJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 4 Fluorophenoxy Pyridine 3 Carbaldehyde

Strategies for Constructing the Substituted Pyridine (B92270) System

The primary method for assembling the 6-(4-fluorophenoxy)pyridine core involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages a halogenated pyridine precursor, which is activated towards substitution by the electron-withdrawing nature of the pyridine ring's nitrogen atom.

The SNAr mechanism is a cornerstone in the synthesis of aryloxy-pyridines. wikipedia.org This pathway involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde, this involves the reaction of a chloropyridine derivative with 4-fluorophenol.

A direct and efficient method for forging the ether bond is the reaction between 2-Chloro-3-pyridinecarboxaldehyde and 4-fluorophenol. This reaction is typically performed in the presence of a base, which deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide anion. The resulting 4-fluorophenoxide then attacks the carbon atom bearing the chlorine atom on the pyridine ring, leading to the displacement of the chloride and the formation of the desired ether.

Common bases and solvents employed for this type of transformation are summarized in the table below. The choice of conditions is critical for achieving high yields and minimizing side reactions.

ComponentExamplesPurpose
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃)Deprotonates the phenol to form the active nucleophile (phenoxide).
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (CH₃CN)Aprotic polar solvents that can solvate the cation of the base and facilitate the reaction.
Temperature Room temperature to elevated temperatures (e.g., 80-120 °C)To provide sufficient energy to overcome the activation barrier of the reaction.

The Nucleophilic Aromatic Substitution (SNAr) in pyridine systems proceeds via a two-step addition-elimination mechanism. pearson.com

Nucleophilic Addition : The nucleophile, in this case, the 4-fluorophenoxide ion, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is ortho to the ring nitrogen, which, along with the formyl group, helps to activate the ring for nucleophilic attack. wikipedia.orguci.edu This initial attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. pearson.com

Stabilization and Elimination : The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom of the pyridine ring. pearson.comstackexchange.com This stabilization is a key factor favoring the reaction at the ortho and para positions relative to the nitrogen. wikipedia.orguci.edustackexchange.com In the final step, the aromaticity of the pyridine ring is restored by the elimination of the leaving group (chloride ion), yielding the final product, this compound. The rate-determining step is typically the initial attack of the nucleophile to form the stabilized intermediate. wikipedia.orgresearchgate.net

Introduction of the Aldehyde Functionality

An alternative synthetic strategy involves forming the 6-(4-fluorophenoxy)pyridine core first, followed by the introduction of the aldehyde group at the 3-position. This can be accomplished through oxidation of a precursor alcohol or by direct formylation of the pyridine ring.

This pathway begins with the synthesis of [6-(4-Fluorophenoxy)pyridin-3-yl]methanol. This precursor can be prepared via an SNAr reaction between a 2-halopyridine-5-methanol derivative and 4-fluorophenol. Once the precursor alcohol is obtained, it can be oxidized to the target aldehyde. A variety of mild oxidizing agents are suitable for this conversion to avoid over-oxidation to the carboxylic acid.

Oxidizing AgentTypical Conditions
Manganese Dioxide (MnO₂) Stirring in a non-polar solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature.
Dess-Martin Periodinane (DMP) Reaction in an aprotic solvent such as DCM at room temperature.
Swern Oxidation Utilizes oxalyl chloride, DMSO, and a hindered base like triethylamine (B128534) (TEA) at low temperatures.
Copper-Catalyzed Aerobic Oxidation Uses a copper catalyst in the presence of air or oxygen as the terminal oxidant.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. cambridge.orgchemistrysteps.com

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. chemistrysteps.com

Electrophilic Substitution : The 2-(4-fluorophenoxy)pyridine substrate would then act as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This reaction's feasibility depends on the nucleophilicity of the pyridine ring. The phenoxy group at the 2-position is an electron-donating group, which should activate the ring towards electrophilic substitution, potentially directing the formylation to the 5-position (equivalent to the 3-position in the final product name). Subsequent hydrolysis of the resulting iminium intermediate would yield the desired aldehyde. organic-chemistry.org

While the Vilsmeier-Haack reaction is a powerful tool, its application to this specific substrate would require experimental validation to confirm regioselectivity and yield, as the pyridine nitrogen deactivates the ring towards electrophilic attack.

Hydrolytic Conversion from Nitrile Precursors

The conversion of 6-(4-fluorophenoxy)nicotinonitrile to this compound is achieved through a reductive hydrolysis reaction. This method is favored for its efficiency and the relative availability of the nitrile starting material. The core of this process lies in the in-situ generation of an imine intermediate from the nitrile, which is then promptly hydrolyzed to yield the desired aldehyde. This one-pot reaction prevents the isolation of the often-unstable imine, thereby streamlining the synthesis and maximizing the yield of the final product.

Catalyst Systems and Optimized Reaction Conditions in Synthesis

The success of the hydrolytic conversion of 6-(4-fluorophenoxy)nicotinonitrile heavily relies on the selection of an appropriate catalyst system and the optimization of reaction parameters. The most effective and widely documented method employs a Raney nickel catalyst in the presence of formic acid.

The Raney nickel/formic acid system is particularly advantageous as it allows the reaction to proceed under mild conditions, typically at ambient temperature and pressure. scielo.org.zamq.edu.au Formic acid serves as a hydrogen donor, facilitating the reduction of the nitrile to the intermediate imine by the Raney nickel catalyst. scielo.org.za The aqueous environment provided by the formic acid solution is crucial for the subsequent hydrolysis of the imine to the aldehyde. orgsyn.org

Key reaction parameters that are optimized to ensure a high yield and purity of this compound include the grade and amount of Raney nickel, the concentration of the formic acid, the reaction temperature, and the duration of the reaction. While specific conditions can vary, a general approach involves heating the nitrile precursor with Raney nickel in an aqueous formic acid solution. orgsyn.org

ParameterConditionRationale
CatalystRaney NickelHigh activity and selectivity for nitrile reduction. scielo.org.za
Hydrogen SourceAqueous Formic Acid (typically 75% v/v)Acts as a hydrogen donor and provides the aqueous medium for hydrolysis. orgsyn.org
TemperatureRefluxEnsures a sufficient reaction rate for the conversion. orgsyn.org
Reaction TimeApproximately 1 hourSufficient for complete conversion of the nitrile. orgsyn.org

Isolation and Purification Techniques for the Compound and its Intermediates

Following the completion of the synthesis, a systematic approach to isolation and purification is essential to obtain this compound of high purity. The initial step involves the removal of the heterogeneous Raney nickel catalyst. This is typically achieved by hot filtration of the reaction mixture, often with the aid of a filter agent like Celite to ensure all fine particles of the catalyst are removed. orgsyn.org

After the catalyst is removed, the filtrate, which contains the product, formic acid, and dissolved nickel salts, is concentrated. This is commonly done using a rotary evaporator to remove the bulk of the formic acid and water. orgsyn.org The resulting crude product is then subjected to one or more purification steps.

A common and effective method for the purification of this compound is recrystallization. This technique relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures. A solvent pair, such as ethanol (B145695) and water, is often employed. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving the impurities in the solution. orgsyn.org For enhanced purity, treatment with activated carbon can be utilized to remove colored impurities. orgsyn.org

In cases where recrystallization does not yield a product of the desired purity, column chromatography may be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. The choice of the mobile phase is critical for achieving good separation.

TechniqueDescriptionPurpose
FiltrationPassing the reaction mixture through a filter medium.Removal of the heterogeneous Raney nickel catalyst. orgsyn.org
EvaporationRemoval of solvent under reduced pressure.Concentration of the product and removal of volatile reagents like formic acid. orgsyn.org
RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Removal of soluble and insoluble impurities to achieve high purity. orgsyn.org
Column ChromatographySeparation based on differential adsorption on a stationary phase.Further purification when recrystallization is insufficient.

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms and confirmation of the compound's connectivity.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the aldehydic proton, the protons on the pyridine (B92270) ring, and the protons on the 4-fluorophenoxy group. The chemical shifts (δ) are influenced by the electronic environment of each proton, with electron-withdrawing groups causing a downfield shift to higher ppm values.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the most downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The three protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the 2-position is expected to be the most downfield of the pyridine protons, appearing as a doublet. The proton at the 4-position should appear as a doublet of doublets, and the proton at the 5-position as a doublet.

The four protons of the 4-fluorophenoxy group will present as two distinct multiplets due to the symmetry of the ring and coupling to the fluorine atom. The protons ortho to the ether linkage will have a different chemical shift than the protons meta to the ether linkage, which are also ortho to the fluorine atom.

Table 1: Predicted ¹H-NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO9.5 - 10.5s (singlet)N/A
Pyridine-H28.5 - 8.8d (doublet)~2-3
Pyridine-H48.0 - 8.3dd (doublet of doublets)~8-9, ~2-3
Pyridine-H57.0 - 7.3d (doublet)~8-9
Phenoxy-H (ortho to O)7.1 - 7.4m (multiplet)
Phenoxy-H (meta to O)7.1 - 7.4m (multiplet)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 185-195 ppm.

The carbon atoms of the pyridine ring will appear in the aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the nitrogen atom and the substituents. Similarly, the carbons of the 4-fluorophenoxy group will also resonate in this region. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CHO185 - 195
Pyridine-C6160 - 165
Pyridine-C2150 - 155
Pyridine-C4135 - 140
Pyridine-C3130 - 135
Pyridine-C5110 - 115
Phenoxy-C1 (C-O)150 - 155
Phenoxy-C4 (C-F)158 - 163 (d, ¹JCF ≈ 240-250 Hz)
Phenoxy-C2/C6120 - 125
Phenoxy-C3/C5115 - 120 (d, ²JCF ≈ 20-25 Hz)

¹⁹F-NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F-NMR spectrum is expected to show a single signal for the fluorine atom on the phenoxy ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The coupling of the fluorine atom to the ortho and meta protons on the aromatic ring can also be observed, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1690-1715 cm⁻¹. The presence of an aromatic ring conjugated to the aldehyde can shift this band to a lower wavenumber. The C-H stretch of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹.

The spectrum will also feature bands characteristic of the aromatic rings, including C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O-C stretching of the ether linkage will likely produce a strong band between 1200 and 1250 cm⁻¹. Finally, a strong absorption band corresponding to the C-F stretch is expected in the 1150-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1690 - 1715
Aldehyde (C-H)Stretch~2720 and ~2820
Aromatic (C=C)Stretch1400 - 1600
Aromatic (C-H)Stretch>3000
Ether (C-O-C)Stretch1200 - 1250
Aryl Fluoride (C-F)Stretch1150 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈FNO₂), the molecular weight is 217.19 g/mol . In an ESI-MS experiment, the compound is expected to be detected as its protonated molecule [M+H]⁺ at an m/z of approximately 218.06119. uni.lu Other adducts, such as with sodium [M+Na]⁺ (m/z 240.04313) or potassium [M+K]⁺ (m/z 256.01707), may also be observed. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways could include the loss of the formyl group (CHO), the cleavage of the ether bond, and fragmentation of the pyridine or fluorophenoxy rings.

Table 4: Predicted m/z Values for Adducts of this compound uni.lu
AdductPredicted m/z
[M+H]⁺218.06119
[M+Na]⁺240.04313
[M+K]⁺256.01707
[M-H]⁻216.04663

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the pyridine ring, the aldehyde group, and the phenoxy group is expected to result in strong absorptions in the UV region. The π → π* transitions, which are typically of high intensity, are expected to occur at shorter wavelengths, while the lower intensity n → π* transition of the carbonyl group will appear at a longer wavelength. The exact positions of the absorption maxima (λmax) are dependent on the solvent used.

Reactivity and Chemical Transformations of 6 4 Fluorophenoxy Pyridine 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key reactive center in 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde, participating in a variety of chemical transformations that are fundamental to organic synthesis.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the aldehyde is highly polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide array of organic molecules.

Common nucleophilic addition reactions for aldehydes like this compound include the Grignard and Wittig reactions.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, yielding an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction is highly versatile for the synthesis of specifically substituted alkenes.

While specific examples with this compound are not extensively documented in the reviewed literature, these are standard transformations for aromatic aldehydes of this type.

Condensation Reactions with Nitrogen Nucleophiles, leading to Imine Derivatives

A significant class of reactions for this compound involves the condensation with nitrogen-based nucleophiles. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine).

The reaction of this compound with thiosemicarbazide (B42300) is expected to yield the corresponding thiosemicarbazone. This reaction is typically carried out by refluxing the aldehyde and thiosemicarbazide in a suitable solvent, such as ethanol (B145695). semanticscholar.orgresearchgate.netnih.gov

A general procedure for the synthesis of pyridine-3-carbaldehyde thiosemicarbazone derivatives involves adding the pyridine-3-carbaldehyde derivative to a solution of thiosemicarbazide in methanol (B129727) and refluxing the mixture for several hours. researchgate.net The resulting solid product can then be isolated by filtration. researchgate.net For a closely related compound, 6-(4′-fluorophenyl)pyridine-3-carbaldehyde thiosemicarbazone, a yield of 65% has been reported using such a method. researchgate.net

Table 1: Synthesis of a Related Pyridine-3-carbaldehyde Thiosemicarbazone

Reactant Reagent Conditions Product Yield Reference

Hydrazone derivatives are synthesized through the condensation reaction of an aldehyde with a hydrazine (B178648) derivative. minarjournal.comnih.govnih.govdergipark.org.tr This reaction is a versatile method for introducing a hydrazone moiety, which is a common structural motif in biologically active compounds.

The synthesis generally involves reacting the aldehyde with the chosen hydrazine or hydrazide in a protic solvent. minarjournal.com Microwave irradiation has also been employed as an energy-efficient method to promote this transformation. minarjournal.com

Oximes are formed by the condensation of an aldehyde with hydroxylamine (B1172632). researchgate.netwikipedia.orgijprajournal.com This reaction is a reliable method for the preparation of aldoximes. The general procedure involves reacting the aldehyde with hydroxylamine hydrochloride in a suitable solvent system, often in the presence of a base to liberate the free hydroxylamine. orgsyn.orgias.ac.in

Oxidation and Reduction Pathways of the Carbaldehyde Group

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids using various oxidizing agents. A common and efficient method involves the use of hydrogen peroxide in a basic medium. researchgate.net This transformation would convert this compound into 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose. This reaction would yield (6-(4-Fluorophenoxy)pyridin-3-yl)methanol.

Transformations on the Pyridine (B92270) Ring System

The pyridine ring, an electron-deficient heterocycle, is the primary site of many chemical reactions involving this molecule. Its reactivity is significantly modulated by the attached carbaldehyde and 4-fluorophenoxy groups.

Substituent Effects on Pyridine Ring Reactivity

The reactivity of the pyridine nucleus in this compound is a direct consequence of the electronic properties of its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density on the ring carbons compared to benzene (B151609). uoanbar.edu.iqimperial.ac.uk This effect is further intensified by the presence of the carbaldehyde group at the 3-position.

The carbaldehyde group (-CHO) is a potent electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. masterorganicchemistry.com It significantly deactivates the ring towards electrophilic aromatic substitution, making such reactions difficult and requiring harsh conditions. uoanbar.edu.iq Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic attack. libretexts.org

The combined influence of these substituents creates a highly electron-poor pyridine ring, primed for nucleophilic substitution reactions while being strongly deactivated for electrophilic substitutions.

SubstituentPositionInductive Effect (-I)Resonance Effect (R)Overall Effect on Pyridine Ring
Carbaldehyde (-CHO)3Strongly withdrawingStrongly withdrawing (-R)Strong deactivation; enhances electrophilicity of ring carbons
4-Fluorophenoxy (-O-C₆H₄F)6Strongly withdrawingDonating (+R)Net deactivation (inductive effect dominates)

Potential for Further Nucleophilic Aromatic Substitution at Other Pyridine Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, particularly when activated by EWGs. wikipedia.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org In pyridines, SNAr is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. This preference is due to the ability of the electronegative nitrogen to effectively stabilize the negative charge of the intermediate through resonance. stackexchange.comyoutube.com

In this compound, the pyridine ring is highly activated for SNAr due to the potent EWG (carbaldehyde) at the C-3 position. Although the C-6 position is occupied, the remaining C-2 and C-4 positions are prime targets for nucleophilic attack.

Attack at C-2: This position is ortho to the ring nitrogen and meta to the activating carbaldehyde group. A nucleophile attacking here would generate an intermediate whose negative charge can be delocalized onto the ring nitrogen.

Attack at C-4: This position is para to the ring nitrogen and meta to the carbaldehyde group. Similar to the C-2 attack, the resulting anionic intermediate is stabilized by delocalization of the negative charge onto the nitrogen atom. stackexchange.com

Attack at C-5: This position is meta to the nitrogen. Nucleophilic attack at C-5 is highly disfavored as the resulting intermediate cannot delocalize the negative charge onto the electronegative nitrogen atom, making it significantly less stable. stackexchange.com

The carbaldehyde group at C-3 strongly activates both the C-2 and C-4 positions for nucleophilic attack. While both positions are electronically favored, the regioselectivity of a potential SNAr reaction would also be influenced by the steric hindrance imposed by the bulky 6-(4-fluorophenoxy) group. This group may sterically hinder the approach of a nucleophile to the adjacent C-5 position, but its primary influence on a substitution reaction would be on the relative accessibility of the C-2 and C-4 sites, potentially favoring the more distant C-4 position depending on the size of the incoming nucleophile.

Pyridine PositionRelation to NitrogenElectronic Activation (by 3-CHO)Intermediate StabilityPotential for SNAr
C-2orthoStrongHigh (charge on N)High
C-4paraStrongHigh (charge on N)High
C-5metaWeakLow (no charge on N)Very Low

Reactivity of the 4-Fluorophenoxy Substituent

The 4-fluorophenoxy substituent is generally stable. The bond between the pyridine ring (at C-6) and the phenoxy oxygen is an aryl ether linkage, which is known for its chemical robustness. wikipedia.org

Cleavage of this C-O ether bond is difficult and typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orgkhanacademy.org Under standard synthetic conditions, this ether bond is expected to remain intact. The mechanism for such a cleavage would involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the adjacent pyridine carbon. libretexts.org

The phenyl ring of the 4-fluorophenoxy group is also relatively unreactive. It is attached to an electron-withdrawing pyridine system via the ether linkage, which deactivates the phenyl ring towards electrophilic aromatic substitution. While the fluorine atom is an ortho-, para-director, its inductive electron-withdrawing nature further deactivates the ring. doubtnut.com Therefore, further substitution on this phenyl ring is less likely than transformations involving the more reactive and highly activated pyridine ring system. Nucleophilic substitution to replace the fluorine atom is also unlikely without the presence of additional strong electron-withdrawing groups on the phenyl ring itself.

Role of 6 4 Fluorophenoxy Pyridine 3 Carbaldehyde As a Synthetic Building Block

Utility in the Construction of Complex Heterocyclic Scaffolds

The aldehyde functionality of 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde is a key handle for the synthesis of intricate heterocyclic systems. It readily participates in condensation reactions with nucleophiles, particularly compounds containing active methylene (B1212753) groups or amino groups, to form new carbon-carbon and carbon-nitrogen bonds. These initial reactions create intermediates that can undergo subsequent intramolecular cyclization, leading to the formation of new rings fused to the initial pyridine (B92270) scaffold.

The construction of fused bicyclic and polycyclic systems containing a pyridine ring is a significant area of heterocyclic chemistry, as these scaffolds are prevalent in pharmaceuticals and functional materials. This compound is an ideal precursor for creating such systems through annulation reactions, where a new ring is built onto the existing pyridine frame.

A common strategy involves the reaction of the aldehyde with compounds possessing an active methylene group adjacent to a nitrile, ester, or ketone, such as malononitrile (B47326) or ethyl cyanoacetate. The initial step is typically a Knoevenagel condensation, which forms a vinyl-substituted intermediate. This intermediate can then undergo an intramolecular cyclization to form a new fused ring. For example, reaction with an appropriate amino-functionalized reactant can lead to pyridopyrimidine or other related fused systems through a sequence of condensation and cyclization steps. researchgate.net

Another established method for fusing a new ring onto a pyridine core is the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a modified approach, this compound can react with an ortho-amino substituted ketone, leading to the formation of a fused quinoline-like structure.

Table 1: Representative Reactions for Pyridine-Fused Derivatives

Reaction TypeReactantResulting Fused System (Example)General Conditions
Knoevenagel Condensation/CyclizationMalononitrile and a suitable aminePyridopyrimidineBase catalyst (e.g., piperidine), reflux in ethanol (B145695)
Friedländer Annulation (Modified)ortho-Aminoaryl KetoneSubstituted NaphthyridineAcid or base catalysis, heating
Reaction with CyanoacetamideCyanoacetamideSubstituted 2-pyridoneBase catalyst

Beyond the synthesis of simple bicyclic systems, this compound can be employed in multistep reaction sequences to generate more complex, poly-heterocyclic architectures. researchgate.net In such a sequence, the initial product formed from the aldehyde serves as an intermediate for subsequent transformations.

For instance, a fused pyridopyrimidine synthesized from the aldehyde could possess additional functional groups that allow for further ring closures. If the reactant used in the initial cyclization contains a latent functional group, this group can be activated in a later step to participate in another cyclization, adding a third or fourth ring to the molecular scaffold. This iterative approach allows for the systematic construction of highly complex molecules from a relatively simple starting material. These multistep syntheses are crucial in natural product synthesis and in the creation of novel compounds for drug discovery. researchgate.net

Application in Multi-component Reaction Schemes

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are highly efficient and atom-economical. The aldehyde group makes this compound a suitable component for various MCRs used in the synthesis of highly substituted pyridines and other heterocycles. acsgcipr.org

One of the most well-known MCRs for pyridine synthesis is the Hantzsch reaction. In a typical Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. By using this compound in this reaction, a highly functionalized bipyridine derivative can be synthesized in a single step. researchgate.net

The Bohlmann-Rahtz pyridine synthesis is another MCR where an enamine reacts with an ethynyl (B1212043) ketone. The aldehyde can be used to generate the required enamine in situ, which then participates in the cycloaddition cascade to form a substituted pyridine. These MCR approaches offer a rapid and efficient way to access complex molecular structures that would otherwise require lengthy, linear synthetic routes. acsgcipr.org

Table 2: Potential Multi-component Reactions

Reaction NameOther ComponentsProduct Type
Hantzsch Pyridine Synthesisβ-ketoester (e.g., ethyl acetoacetate), ammonia source (e.g., ammonium (B1175870) acetate)Substituted Dihydropyridine/Pyridine
Bohlmann-Rahtz Pyridine SynthesisEnamine (formed in situ), Ethynyl ketoneSubstituted Pyridine
Three-component condensation3-Cyanoacetylindole, Ammonium acetatePolysubstituted Pyridine

Intermediate in the Chemical Synthesis of Derivatized Analogs for Structure-Transformation Relationship Studies

In medicinal chemistry, the systematic modification of a lead compound's structure is essential for optimizing its biological activity, selectivity, and pharmacokinetic properties. This process relies on structure-activity relationship (SAR) studies. nih.gov this compound is a valuable intermediate for creating libraries of derivatized analogs for such studies.

A key synthetic transformation is the oxidation of the aldehyde group to a carboxylic acid, yielding 6-(4-Fluorophenoxy)nicotinic acid. This carboxylic acid is a versatile precursor for the synthesis of a wide range of nicotinamide (B372718) (pyridine-3-carboxamide) derivatives. nih.govnih.gov The carboxylic acid can be activated (e.g., by conversion to an acid chloride or by using coupling agents like EDCI/HOBt) and then reacted with a diverse array of primary or secondary amines to generate a library of amides. nih.gov

Each resulting analog possesses a different substituent on the amide nitrogen, allowing researchers to probe how changes in size, electronics, and hydrogen-bonding potential at this position affect the molecule's interaction with a biological target. The fluorophenoxy group at the 6-position is often incorporated to enhance binding affinity or improve metabolic stability, making this scaffold particularly relevant for developing new therapeutic agents. nih.gov

Table 3: Synthesis of Nicotinamide Analogs for SAR Studies

StepTransformationReagentsPurpose
1OxidationKMnO₄ or CrO₃Convert aldehyde to carboxylic acid (nicotinic acid derivative)
2Amide CouplingSOCl₂ or (COCl)₂, followed by R¹R²NH; or EDCI/HOBt and R¹R²NHFormation of a diverse library of nicotinamide analogs
3SAR AnalysisBiological assaysIdentify key structural features for desired biological activity

Theoretical and Computational Chemistry of 6 4 Fluorophenoxy Pyridine 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. These computational methods, such as Density Functional Theory (DFT), provide insights into the behavior of molecules at the atomic and electronic levels.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

For 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde, a detailed FMO analysis would reveal the distribution of electron density. It would be expected that the HOMO is localized over the electron-rich phenoxy and pyridine (B92270) rings, while the LUMO might be concentrated around the electron-withdrawing carbaldehyde group. The specific energy values for HOMO, LUMO, and the energy gap would provide quantitative measures of its electronic characteristics.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Energy (eV) Description
EHOMO Data not available Energy of the Highest Occupied Molecular Orbital
ELUMO Data not available Energy of the Lowest Unoccupied Molecular Orbital

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential.

Typically, red regions indicate negative electrostatic potential, signifying areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic interaction. Positive potential (blue) might be expected around the hydrogen atom of the carbaldehyde group.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Energy minimization studies aim to find the most stable conformer, which corresponds to the global minimum on the potential energy surface.

The conformation of this compound would be determined by the torsional angles between the pyridine ring, the ether linkage, and the fluorophenoxy group. Computational studies would involve rotating these bonds and calculating the energy of each resulting conformation to identify the most stable, low-energy structures. This analysis is crucial as the molecule's conformation can significantly influence its chemical and biological activity.

Reaction Mechanism Prediction and Transition State Studies

Computational chemistry can be employed to predict the mechanisms of chemical reactions by identifying the lowest energy pathways from reactants to products. This involves locating and characterizing the transition states, which are the high-energy structures that connect reactants and products.

For this compound, which contains a reactive aldehyde group, theoretical studies could predict the mechanisms of reactions such as nucleophilic addition or oxidation. By calculating the activation energies associated with different potential pathways, the most likely reaction mechanism can be determined. This information is invaluable for designing synthetic routes and understanding the compound's chemical behavior.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, 3D Energy Frameworks for related compounds)

Intermolecular interactions are critical for understanding the solid-state properties of a compound, such as its crystal packing and physical characteristics. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions within a crystal lattice.

The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For this compound, a Hirshfeld analysis would reveal the nature and extent of interactions such as C-H···O, C-H···N, and potential π-π stacking interactions between the aromatic rings. 3D energy framework calculations could further illustrate the energetic landscape of these interactions, providing insights into the stability of the crystal structure.

Future Research Directions and Unexplored Avenues in the Chemistry of 6 4 Fluorophenoxy Pyridine 3 Carbaldehyde

Development of Novel and Sustainable Synthetic Strategies

The future synthesis of 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde will likely pivot towards greener and more atom-economical methodologies. While traditional multi-step syntheses have proven effective, they often generate significant waste and may rely on harsh reagents. researchgate.net Modern synthetic chemistry offers several promising alternatives that could be adapted for the production of this compound and its derivatives.

One major area for development is the application of C-H functionalization . eurekaselect.combeilstein-journals.orgnih.govrsc.org This powerful technique allows for the direct modification of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. eurekaselect.com Future research could focus on developing catalytic systems, perhaps employing transition metals like palladium or rhodium, to directly introduce the 4-fluorophenoxy group onto a pyridine-3-carbaldehyde core, or alternatively, to construct the pyridine (B92270) ring on a pre-existing fluorophenoxy-containing scaffold. beilstein-journals.org Such an approach would significantly shorten the synthetic route, reduce waste, and lower production costs.

Photoredox catalysis represents another frontier for the synthesis of functionalized pyridines. nih.govunibo.itacs.orgiciq.org By harnessing the energy of visible light, these reactions can proceed under mild conditions and often exhibit unique reactivity patterns. nih.govunibo.it Researchers could explore the use of photocatalysts to forge the ether linkage between the pyridine and fluorophenyl rings or to introduce other functional groups onto the pyridine scaffold of this compound.

Furthermore, the adoption of flow chemistry could revolutionize the production of this compound. beilstein-journals.orgsci-hub.seresearchgate.net Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. sci-hub.seresearchgate.net Developing a continuous process for the synthesis of this compound would be a significant step towards a more sustainable and efficient manufacturing process. vcu.edu

Finally, biocatalysis presents an intriguing, albeit challenging, avenue for exploration. ukri.org The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective transformations under environmentally benign conditions. rsc.org Research in this area might focus on identifying or engineering enzymes capable of constructing the core pyridine structure or performing key functional group interconversions.

Synthetic StrategyPotential Advantages for this compound Synthesis
C-H FunctionalizationShorter synthetic routes, reduced waste, increased atom economy.
Photoredox CatalysisMild reaction conditions, unique reactivity, potential for novel derivatization.
Flow ChemistryEnhanced process control, improved safety, scalability.
BiocatalysisHigh selectivity, environmentally friendly conditions.

Exploration of Underutilized Reactivity Modes and Selective Transformations

The aldehyde functional group of this compound is a versatile handle for a wide array of chemical transformations. While standard reactions of aldehydes are well-established, there remain numerous underutilized reactivity modes that could be explored to generate novel molecular architectures.

One such area is the use of the aldehyde in multicomponent reactions (MCRs) . nih.govresearchgate.net MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and molecular diversity. researchgate.net Future work could involve the design of novel MCRs where this compound serves as a key building block, leading to the rapid synthesis of diverse libraries of compounds.

The pyridine ring itself also offers opportunities for selective functionalization . While electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging, modern methods are emerging to overcome this limitation. innovations-report.com Research into the selective C-H functionalization at the C-2, C-4, and C-5 positions of the pyridine ring of this compound would open up new avenues for derivatization. nih.gov This could be achieved through the use of directing groups or specialized catalytic systems.

The fluorine atom on the phenoxy group also presents opportunities for unique transformations. While often considered relatively inert, the carbon-fluorine bond can be activated under specific conditions, allowing for further functionalization. Exploring the selective activation and transformation of the C-F bond could lead to the synthesis of novel derivatives with altered electronic and steric properties.

Advanced Analytical Methodologies for Enhanced Characterization in Complex Matrices

As the applications of this compound and its derivatives expand, the need for advanced analytical methods for their detection and characterization in complex matrices will become increasingly important. While standard techniques like NMR and mass spectrometry are indispensable, more specialized methods may be required for certain applications.

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged or polar compounds like pyridine derivatives. nih.govnih.govwikipedia.orglongdom.org Future research could focus on the development of CE-based methods for the quantitative analysis of this compound in various samples. The coupling of CE with mass spectrometry (CE-MS) would provide an exceptionally powerful tool for the identification and quantification of this compound and its metabolites or degradation products in complex biological or environmental matrices. nih.govresearchgate.net

The development of selective sensors for this compound is another area of potential research. These sensors, which could be based on electrochemical or optical principles, would allow for the rapid and sensitive detection of the compound without the need for extensive sample preparation. This could be particularly valuable for in-field analysis or high-throughput screening applications.

Advanced NMR techniques could also be employed for a more detailed structural elucidation of this compound and its derivatives, particularly for understanding intermolecular interactions and conformational dynamics.

Analytical TechniquePotential Application for this compound
Capillary Electrophoresis (CE)High-resolution separation and quantification.
CE-Mass Spectrometry (CE-MS)Identification and quantification in complex matrices.
Selective SensorsRapid and sensitive in-field detection.
Advanced NMR SpectroscopyDetailed structural and conformational analysis.

Potential in Catalytic Applications as a Ligand or Precursor (excluding direct pharmacological catalysis)

Beyond its role as a synthetic intermediate, this compound possesses structural features that make it an attractive candidate for applications in catalysis, not as a direct catalyst, but as a ligand or a precursor to a ligand for metal-based catalysts. chemscene.comalfachemic.comresearchgate.net

The pyridine nitrogen atom can act as a Lewis base to coordinate with a metal center, while the aldehyde group can be readily transformed into a variety of other functional groups that can also participate in metal coordination. researchgate.netresearchgate.netajchem-a.com This allows for the design of a wide range of mono- and multidentate ligands. nih.govunimi.it For instance, the aldehyde could be converted to an imine, an oxime, or a hydrazone, each offering different coordination properties.

Future research could focus on the synthesis of novel transition metal complexes incorporating ligands derived from this compound. ekb.egdntb.gov.ua These complexes could then be screened for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. alfachemic.com The electronic properties of the ligand, influenced by the fluorophenoxy group, could have a significant impact on the reactivity and selectivity of the metal catalyst.

Furthermore, the compound could serve as a precursor for the synthesis of organocatalysts . consensus.appresearchgate.net The pyridine moiety is a common feature in many organocatalysts, and the versatile aldehyde functionality of this compound could be used to construct more complex catalytic scaffolds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.